molecular formula C18H15F3N4O2 B2900768 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034461-96-4

2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2900768
CAS No.: 2034461-96-4
M. Wt: 376.339
InChI Key: ORNAZDDKNSLGDN-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates several high-value pharmacophores, including a multi-fluorinated benzamide core and a pyrazole-substituted pyridine moiety. The trifluoromethyl (CF3) group and fluorine atoms are strategically incorporated to enhance key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets, primarily by increasing lipophilicity and acting as a strong electron-withdrawing group . The pyrazole ring is a privileged scaffold in pharmaceuticals, known to confer a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . Furthermore, the pyridine moiety is a common feature in agrochemicals and pharmaceuticals, contributing to the molecule's ability to engage in hydrogen bonding and coordinate with metal ions, which can be crucial for target interaction . The specific molecular architecture of this compound suggests potential for use as a key intermediate or a lead compound in the development of enzyme inhibitors and receptor modulators. Researchers can leverage this benzamide derivative in structure-activity relationship (SAR) studies to optimize potency and selectivity for various therapeutic targets. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-25-9-12(8-24-25)11-3-10(5-22-7-11)6-23-18(26)13-4-14(19)16(21)17(27-2)15(13)20/h3-5,7-9H,6H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNAZDDKNSLGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C(=C3F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved through the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Pyrazole and Pyridine Coupling: The next step involves the coupling of the pyrazole and pyridine moieties.

    Final Assembly: The final step involves the coupling of the benzamide core with the pyrazole-pyridine intermediate. This can be achieved through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a suitable leaving group on the pyrazole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of trifluoromethoxybenzaldehyde or trifluoromethoxybenzoic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted trifluoromethoxybenzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group imparts unique electronic properties that can be exploited in the design of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the pyrazole and pyridine moieties can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • The thiazole analogs exhibit chlorine substituents instead of fluorine, which may reduce electronegativity and alter binding specificity.

Oxadiazole-Containing Analogs

The compound N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide (CAS 2034304-89-5) () provides a closer structural comparison:

Feature Target Compound Oxadiazole Analog
Central Heterocycle Pyridine 1,2,4-Oxadiazole
Pyrazole Substituent 1-Methyl-1H-pyrazole 1-Ethyl-1H-pyrazole
Molecular Formula Not explicitly provided (estimated C₁₉H₁₆F₃N₅O₂) C₁₆H₁₄F₃N₅O₃
Molecular Weight ~435 g/mol* 381.31 g/mol

Key Observations :

  • The oxadiazole ring in the analog may confer greater metabolic stability compared to pyridine due to its resistance to oxidative degradation.
  • The ethyl group on the pyrazole in the analog increases hydrophobicity relative to the methyl group in the target compound.

Data Tables

Table 1: Structural Comparison of Target Compound and Analogs

Compound Heterocycle Benzamide Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyridine 2,4,5-F₃, 3-OCH₃ ~435* 1-Methylpyrazole, pyridin-3-ylmethyl
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole 3,4-Cl₂ 478.39 Morpholinomethyl, thiazole
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-...benzamide 1,2,4-Oxadiazole 2,4,5-F₃, 3-OCH₃ 381.31 1-Ethylpyrazole, oxadiazole

*Estimated based on structural similarity.

Table 2: Spectral Data of Analogs ()

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
4d 8.65 (s, 1H, pyridine), 3.65 (m, 4H, morpholine) 165.2 (C=O), 152.1 (thiazole C) 478.1523 [M+H]⁺
4e 8.70 (s, 1H, pyridine), 2.30 (s, 3H, CH₃) 164.8 (C=O), 148.9 (piperazine C) 492.1681 [M+H]⁺

Discussion of Research Findings

  • Fluorine vs. Chlorine Substitution : The target compound’s trifluoro motif likely enhances membrane permeability compared to the dichloro analogs in .
  • Heterocycle Impact : Pyridine in the target may offer better π-stacking than thiazole, while oxadiazole in ’s analog could improve metabolic stability .
  • Substituent Effects : The 1-methylpyrazole group balances steric bulk and hydrophobicity, whereas ethyl substitution in the oxadiazole analog may alter binding pocket interactions.

Further studies are needed to correlate these structural differences with biological activity, such as kinase inhibition or pharmacokinetic profiles.

Q & A

Q. What synthetic methodologies are optimal for constructing the pyrazole-pyridine-benzamide scaffold in this compound?

The synthesis involves multi-step reactions, including:

  • Amide bond formation : Coupling of substituted benzamides with pyridine-methylamine intermediates using reagents like DMF and K₂CO₃ as a base .
  • Heterocyclic assembly : Pyrazole ring formation via cyclization reactions, often requiring temperature-controlled conditions (e.g., room temperature to 80°C) and inert atmospheres to prevent oxidation .
  • Trifluoromethylation : Fluorinated groups are introduced using trifluoromethylating agents (e.g., trifluoromethyl benzoyl chloride) under anhydrous conditions .
    Key considerations : Solvent choice (e.g., acetonitrile or DMF), catalyst selection (e.g., palladium for coupling reactions), and purification via column chromatography .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical techniques :
    • NMR spectroscopy : Confirm substituent positions (e.g., methoxy at C3, trifluoromethyl groups) via characteristic splitting patterns (e.g., ¹⁹F coupling in trifluoromethyl groups) .
    • Mass spectrometry (MS) : Verify molecular weight (e.g., M+H⁺ peak) and detect impurities .
    • HPLC : Assess purity (>95% threshold for biological assays) .

Q. What are the critical factors in designing solubility and stability assays for this compound?

  • Solubility screening : Test in DMSO (common stock solvent) and aqueous buffers (pH 1–7.4) to mimic physiological conditions .
  • Stability studies : Monitor degradation under UV light, humidity, and varying temperatures using LC-MS .

Advanced Research Questions

Q. How do the trifluoromethyl and methoxy groups influence this compound’s reactivity and bioactivity?

  • Electron-withdrawing effects : The trifluoromethyl group increases electrophilicity, enhancing binding to target proteins (e.g., kinase active sites) .
  • Methoxy group : Modulates lipophilicity and metabolic stability. Comparative studies with non-methoxy analogs can isolate its contribution .
    Methodology : Synthesize analogs with substituent deletions (e.g., replace -OCH₃ with -H) and evaluate via enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported synthetic yields for similar benzamide derivatives?

  • Case study : Discrepancies in coupling reaction yields (e.g., 61% vs. 85%) may arise from:
    • Reagent quality : Impurities in trifluoromethyl benzoyl chloride reduce efficiency .
    • Reaction scale : Milligram-scale vs. gram-scale syntheses face divergent mixing/heat transfer challenges .
      Resolution : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent volume) .

Q. What strategies are effective for probing this compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding poses in target enzymes (e.g., cytochrome P450 isoforms) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Common pitfalls :
    • Aggregation : Use dynamic light scattering (DLS) to detect particulates; add detergents (e.g., Tween-20) .
    • Metabolic interference : Include control experiments with liver microsomes to assess CYP450-mediated degradation .
      Protocol refinement : Pre-treat cells with cytochrome inhibitors (e.g., ketoconazole) to isolate compound effects .

Methodological Challenges and Solutions

Q. What advanced techniques are recommended for studying metabolic pathways of this compound?

  • Radiolabeling : Introduce ¹⁴C or ³H isotopes at the benzamide or pyrazole moiety to track metabolites via scintillation counting .
  • High-resolution mass spectrometry (HRMS) : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • ADME prediction : Use tools like SwissADME to forecast permeability (LogP), bioavailability, and P-gp efflux .
  • QSAR models : Corrogate substituent effects (e.g., fluorine count) with half-life or clearance rates .

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